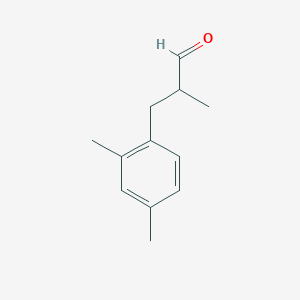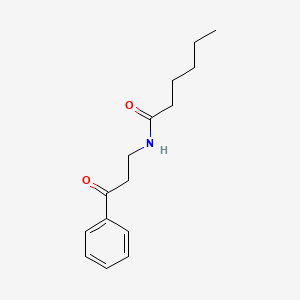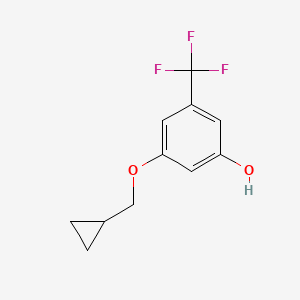
1-Benzyl-6-bromo-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-bromo-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom at the sixth position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-2,3-dihydro-1H-indole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-benzyl-2,3-dihydro-1H-indole without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in de-brominated indole compounds.
Applications De Recherche Scientifique
1-Benzyl-6-bromo-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-bromo-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions. The benzyl group can contribute to the compound’s overall lipophilicity, affecting its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
1-Benzyl-2,3-dihydro-1H-indole: Lacks the bromine atom at the sixth position, resulting in different reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-indole:
1-Benzyl-5-bromo-2,3-dihydro-1H-indole: Bromine atom at the fifth position, leading to different substitution patterns and reactivity.
Uniqueness: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole is unique due to the specific positioning of the bromine atom and the benzyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
63839-22-5 |
|---|---|
Formule moléculaire |
C15H14BrN |
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
1-benzyl-6-bromo-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Clé InChI |
POVUUVJNTSZZAF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)


![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)





